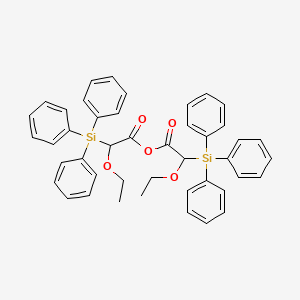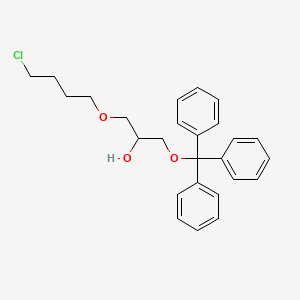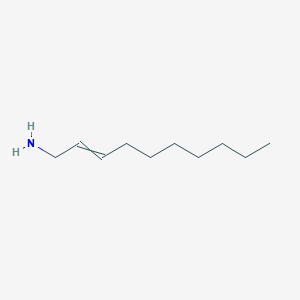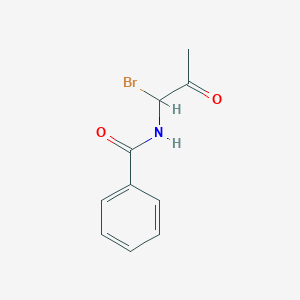![molecular formula C17H20N2O3 B14394890 N'-{4-[(Benzyloxy)methyl]phenyl}-N-methoxy-N-methylurea CAS No. 88465-64-9](/img/structure/B14394890.png)
N'-{4-[(Benzyloxy)methyl]phenyl}-N-methoxy-N-methylurea
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N’-{4-[(Benzyloxy)methyl]phenyl}-N-methoxy-N-methylurea is an organic compound with a complex structure that includes a benzyloxy group, a methoxy group, and a methylurea moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of N’-{4-[(Benzyloxy)methyl]phenyl}-N-methoxy-N-methylurea typically involves multiple steps, starting with the preparation of intermediate compounds. One common route involves the reaction of 4-(benzyloxy)benzyl chloride with N-methoxy-N-methylamine under controlled conditions to form the desired product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reaction.
Industrial Production Methods
Industrial production of N’-{4-[(Benzyloxy)methyl]phenyl}-N-methoxy-N-methylurea may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
化学反応の分析
Types of Reactions
N’-{4-[(Benzyloxy)methyl]phenyl}-N-methoxy-N-methylurea can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas and palladium on carbon.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon or sodium borohydride.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction of nitro groups can produce corresponding amines.
科学的研究の応用
N’-{4-[(Benzyloxy)methyl]phenyl}-N-methoxy-N-methylurea has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential therapeutic agent due to its unique structural features.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of N’-{4-[(Benzyloxy)methyl]phenyl}-N-methoxy-N-methylurea involves its interaction with specific molecular targets. The benzyloxy group can interact with hydrophobic pockets in proteins, while the methoxy and methylurea groups can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.
類似化合物との比較
Similar Compounds
N-(4-Benzyloxyphenyl)glycinamide: Shares the benzyloxyphenyl moiety but differs in the amide linkage.
4-(Benzyloxy)phenol: Contains the benzyloxy group but lacks the methoxy and methylurea groups.
Benzaldehyde, 3-methoxy-4-(phenylmethoxy): Similar benzyloxy and methoxy groups but different overall structure.
Uniqueness
N’-{4-[(Benzyloxy)methyl]phenyl}-N-methoxy-N-methylurea is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity
特性
CAS番号 |
88465-64-9 |
|---|---|
分子式 |
C17H20N2O3 |
分子量 |
300.35 g/mol |
IUPAC名 |
1-methoxy-1-methyl-3-[4-(phenylmethoxymethyl)phenyl]urea |
InChI |
InChI=1S/C17H20N2O3/c1-19(21-2)17(20)18-16-10-8-15(9-11-16)13-22-12-14-6-4-3-5-7-14/h3-11H,12-13H2,1-2H3,(H,18,20) |
InChIキー |
IQHIGIRSULICDT-UHFFFAOYSA-N |
正規SMILES |
CN(C(=O)NC1=CC=C(C=C1)COCC2=CC=CC=C2)OC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-Amino-5,6-dimethyl-3-[2-(trifluoromethyl)benzoyl]benzonitrile](/img/structure/B14394811.png)

![(6-Hydroxyspiro[4.5]decan-6-yl)acetic acid](/img/structure/B14394828.png)
![Morpholine, 4,4'-bicyclo[3.3.1]nona-2,6-diene-2,6-diylbis-](/img/structure/B14394829.png)
![(NE)-N-[1-(2-methylpyrimidin-4-yl)propylidene]hydroxylamine](/img/structure/B14394832.png)
![1H-Benzo[c]quinolizine-5,5(6H)-dicarbonitrile, 2,3,4,4a-tetrahydro-](/img/structure/B14394837.png)

![Diethyl {2,2-bis[(but-2-en-1-yl)sulfanyl]-1-cyanoethenyl}phosphonate](/img/structure/B14394872.png)
![[2-(3-Amino-3-oxopropanoyl)phenyl]acetic acid](/img/structure/B14394874.png)
![1-[2-(Hydroxymethyl)cyclopropyl]heptan-1-one](/img/structure/B14394875.png)



